B1577076 Pc-CATH1

Pc-CATH1

Cat. No.: B1577076
Attention: For research use only. Not for human or veterinary use.
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Description

Pc-CATH1 is a cathelicidin-derived myeloid antimicrobial peptide identified from Phasianus colchicus (the common pheasant) . It exhibits strong, broad-spectrum antimicrobial activity against a wide range of bacteria and fungi, including clinically isolated drug-resistant strains . This linear, α-helical peptide is characterized by a uniform distribution of net positive charge across both its C- and N-termini, with the majority of its hydrophobic amino acid residues positioned in the middle of the sequence, forming a classic amphipathic structure that is crucial for its function . Its primary mechanism of action against microorganisms is believed to involve the disintegration, damaging, or puncturing of cell membranes . As a member of the Host Defense Peptides (HDPs), cathelicidins like this compound serve as a critical component of the innate immune system . Research into this compound and its modified homologues has provided valuable insights into the structure-function relationship of antimicrobial peptides, suggesting that even truncated versions (20-26 aa in length) can retain strong antimicrobial abilities . This makes this compound an excellent model system for investigating how factors such as sequence length, amphipathicity, hydrophobicity, and net charge influence biological activities, thereby offering a versatile template for the design of novel anti-infectives . This product is intended for research purposes only and is not for human, veterinary, or household use.

Properties

bioactivity

Antibacterial, Antifungal

sequence

RIKRFWPVVIRTVVAGYNLYRAIKKK

Origin of Product

United States

Molecular Architecture and Rational Design of Pc Cath1 and Its Analogues

Primary Sequence Analysis and Conservation Patterns

Pc-CATH1 is a peptide composed of 26 amino acid residues. rhhz.netnih.gov Primary sequence analysis of this compound reveals two notable characteristics: a uniform distribution of positively charged amino acid residues (Arginine or Lysine) at both the N- and C-termini, and the positioning of most hydrophobic amino acid residues in the middle of the sequence. rhhz.net

Compared to mammalian cathelicidins, which exhibit significant divergence even within the same genus, pheasant cathelicidins like this compound show remarkable conservation with chicken fowlicidins, with only a limited number of residue differences. nih.gov This conservation suggests a shared evolutionary history and potentially similar functional roles within avian species. Multiple sequence alignment analyses with other avian cathelicidins further highlight regions of similarity, particularly in the proregion sequence. researchgate.net

Secondary and Tertiary Structural Elucidation

The biological activity of antimicrobial peptides is often closely linked to their ability to adopt specific conformations in different environments. scispace.com

Alpha-Helical Conformation Analysis

This compound is classified as a linear, α-helical antimicrobial peptide without disulfide bridges. rhhz.netnih.gov In aqueous solution, this compound and its homologues tend to exhibit unordered structures, with random coil and β-sheet components. rhhz.net However, in membrane-mimicking environments, such as SDS micelles, these peptides undergo conformational changes and adopt a high percentage of α-helical structure (> 25%). rhhz.netresearchgate.net The α-helix is a common secondary structure in proteins and peptides, characterized by a right-handed helical conformation with specific hydrogen bonding patterns between backbone atoms. wikipedia.org The formation of an amphipathic α-helix is crucial for the interaction of many antimicrobial peptides with cell membranes.

Role of Hydrophobic and Hydrophilic Residue Distribution

The distribution of hydrophobic and hydrophilic amino acid residues along the peptide sequence is a key determinant of its amphipathicity. Amphipathicity, the property of having distinct hydrophobic and hydrophilic faces, is essential for the interaction of α-helical AMPs with lipid bilayers. rhhz.netresearchgate.net Helix-wheel plots of this compound and its homologues illustrate this amphipathic nature, with hydrophobic residues typically clustered on one side of the helix and hydrophilic residues on the other. rhhz.netresearchgate.netresearchgate.net This spatial segregation facilitates the insertion and disruption of microbial membranes. While most LR and some RL homologues of this compound show amphipathicity, some RL homologues are hydrophilic and lack this characteristic. rhhz.netresearchgate.net

Structure-Activity Relationship (SAR) Investigations

Structure-activity relationship (SAR) studies on this compound have been conducted to understand how modifications to the peptide sequence affect its biological potency. rhhz.netnih.gov

Impact of Amino Acid Substitutions and Truncations

Gradual truncation of either the N- or C-terminus of this compound has been used to investigate the role of specific amino acid residues and sequence length in its antimicrobial activity. rhhz.netnih.gov More than 10 modified homologues, ranging from 20 to 26 amino acids in length, were found to retain strong antimicrobial abilities. rhhz.netnih.gov

Specific amino acid residues have been identified as critical for activity in related avian cathelicidins. For instance, in chicken CATH1, cationic residues at the N- and C-terminal regions were found to be dispensable for antibacterial activity, while the C-terminal helix (Arg21-Lys25) was essential. mdpi.com Tryptophan at position 6 (Trp6) was also found to be critical for bacterial killing and other activities in chicken CATH1. mdpi.com While these findings are from a related peptide, they provide insights into the potential importance of similar residues in this compound.

Correlation between Sequence Length and Biological Potency

The length of this compound homologues studied ranges from 11 to 26 amino acids. rhhz.net Investigations into the relationship between sequence length and biological activities, including antimicrobial and hemolytic abilities, have been conducted. rhhz.netnih.gov These studies aim to identify the minimal sequence required for activity and to optimize the balance between antimicrobial potency and potential toxicity to host cells. The fact that truncated homologues of 20-26 amino acids retained strong antimicrobial abilities suggests that the full 26-amino acid length of mature this compound is not strictly necessary for potent activity, and shorter versions can be effective. rhhz.netnih.gov

Influence of Net Charge and Amphipathicity

Net positive charge and amphipathicity are critical features for the initial association and interaction of cathelicidins, including this compound, with target membranes researchgate.net. Cationic AMPs are electrostatically attracted to the negatively charged components of microbial membranes mdpi.com. Increasing the net positive charge can enhance this interaction mdpi.com. Amphipathicity, the spatial separation of hydrophobic and hydrophilic residues, allows the peptide to interact favorably with both the aqueous environment and the lipid bilayer of cell membranes nih.govresearchgate.netrhhz.net. Helix-wheel plots of this compound and its homologues illustrate this amphipathic character, with hydrophobic residues typically clustered in one region and hydrophilic residues in another rhhz.netresearchgate.net.

Studies have shown that most this compound homologues exhibit amphipathicity rhhz.net. Some homologues, however, were found to be hydrophilic and not amphipathic rhhz.net. The degree of α-helical structure can also be influenced by the environment, with some peptides adopting a more folded structure in negatively charged environments due to electrostatic interactions rhhz.net.

Peptide Engineering and Design of this compound Derivatives

Peptide engineering and design strategies are employed to modify the structure and composition of cathelicidins like this compound to improve their stability, antimicrobial activity, and specificity nih.govresearchgate.net. This involves altering the amino acid sequence, peptide length, net charge, and hydrophobicity nih.govmdpi.com. Bioinformatics tools assist in designing novel cathelicidin-derived peptides with desired features nih.gov.

Design of Linear and Cyclic Peptidomimetics

This compound itself is a linear α-helical peptide researchgate.netnih.govrhhz.net. Peptidomimetics are small protein-like chains designed to mimic the structure and function of peptides jocpr.com. They can be derived from modifications of existing peptides or by designing similar systems jocpr.com. Both linear and cyclic peptidomimetics can be synthesized jocpr.com.

While the provided search results specifically discuss linear and cyclic peptidomimetics in a general context of peptide drug design jocpr.comnih.govmdpi.com, they highlight that cyclization is a strategy used to improve peptide stability and potentially membrane permeability nih.govmdpi.com. Linear peptides are often conformationally flexible and susceptible to degradation by proteases, whereas cyclic structures can offer increased stability nih.govmdpi.com. The design process can involve converting linear peptides into cyclic analogues through various modes of cyclization nih.gov.

Optimization Strategies for Enhanced Specificity

Optimization strategies for AMPs aim to enhance their activity and reduce toxicity by manipulating properties like net charge, hydrophobicity, and structure mdpi.com. The key is to achieve a balance between these properties to enable selective targeting of bacterial membranes while minimizing interaction with eukaryotic cells mdpi.comfrontiersin.org.

Strategies include modifications such as amino acid substitutions to manipulate hydrophobicity mdpi.com. For instance, studies on analogues of other cathelicidins have shown that modifications like ornithine substitution can improve stability without compromising antibacterial potency researchgate.net. Incorporating unnatural amino acids, such as D-amino acids, can also be used to improve metabolic resistance frontiersin.orgmdpi.com. Aromatic amino acid terminal labeling, particularly with Tryptophan and Phenylalanine, is another method used to increase the activity of antimicrobial peptides by adding hydrophobic moieties frontiersin.org.

Computational design methods, including structure-activity relationship studies and machine learning, are also employed in the design and optimization of AMPs frontiersin.org. These tools can help predict the structure of peptide-target complexes and design sequences with desired properties mdpi.comfrontiersin.org.

Here is a table summarizing some characteristics of this compound and its homologues based on the search results:

FeatureRange/DescriptionSource
Length11–26 amino acids rhhz.net
Net Positive Charge+4 to +8 rhhz.net
Hydrophobicity0.122 to 0.640 rhhz.net
Nonpolar Residues50% to 66.67% rhhz.net
StructureLinear, α-helical, no disulfide bridges researchgate.netnih.govrhhz.net
AmphipathicityGenerally present rhhz.net

Mechanistic Dissection of Pc Cath1 Biological Actions

Cellular Membrane Interaction and Permeabilization Mechanisms

A key aspect of Pc-CATH1's mechanism of action involves its interaction with the cell membranes of target microorganisms. The differential composition and charge distribution between microbial and mammalian cell membranes contribute to the selective toxicity observed with such peptides, preferentially targeting pathogens over host cells. mdpi.com

Interaction with Bacterial Cell Membranes (Gram-Positive and Gram-Negative)

This compound exhibits robust antimicrobial activity against both Gram-positive bacteria, such as Staphylococcus aureus and Bacillus subtilis, and Gram-negative bacteria, including Escherichia coli. rhhz.netresearchgate.net The initial step in this interaction involves electrostatic attraction to the negatively charged bacterial cell membrane. Gram-positive bacteria have membranes rich in anionic lipids like phosphatidylglycerol and cardiolipin, while Gram-negative bacteria possess an outer membrane containing lipopolysaccharide, which contributes to the negative surface charge. mdpi.comnih.gov This electrostatic engagement is a critical prerequisite for subsequent membrane interactions. scholaris.ca Microscopic studies, such as scanning electron microscopy, have provided evidence that this compound can increase the permeability of bacterial cell membranes, suggesting a direct disruptive effect on membrane integrity. researchgate.netnih.gov This permeabilization can result in the leakage of vital intracellular components, culminating in cell death. mdpi.com

Interaction with Fungal Cell Walls and Membranes (e.g., Candida albicans)

This compound also displays significant antifungal potency, particularly against Candida albicans. rhhz.netfrontiersin.org Unlike bacterial cells, fungi are protected by a cell wall external to the cell membrane, which can act as a barrier to antimicrobial peptides. frontiersin.org The fungal cell wall is composed of various components, including chitin, β-glucans, and mannoproteins. The fungal cell membrane contains ergosterol (B1671047) as its primary sterol and is more anionic compared to mammalian cell membranes, partly due to a higher content of phosphatidylcholine. nih.govfrontiersin.org For this compound to access the cell membrane and exert its effects, it must first interact with these cell wall and membrane constituents. frontiersin.org While the specific models describing how this compound interacts with fungal membranes (e.g., forming pores via barrel-stave, toroidal, or carpet mechanisms) are not explicitly detailed in the available literature, the general principle for many antimicrobial peptides involves increasing membrane permeability. mdpi.com Some studies on other antimicrobial peptides have shown their ability to disrupt the fungal cell membrane and subsequently enter the cell. d-nb.info this compound has been reported to be effective in combating the formation of C. albicans biofilms. frontiersin.org

Insights from Model Membrane Systems (e.g., Liposome (B1194612) Studies)

Investigations utilizing membrane-mimicking environments, such as SDS micelles, have revealed that this compound can undergo conformational changes, adopting a notable degree of α-helical structure. rhhz.netresearchgate.net The transition to an α-helical conformation in the presence of membrane-like structures is a common feature among many antimicrobial peptides that act on membranes and is often linked to their capacity to interact with and disrupt lipid bilayers. rhhz.netelifesciences.org Although detailed liposome studies specifically on this compound interacting with various lipid compositions are not extensively described in the provided information, studies on other cathelicidins and antimicrobial peptides frequently employ liposome systems to elucidate membrane interaction mechanisms, including lipid segregation, membrane thinning, and pore formation. researchgate.netmdpi.com These studies help in understanding how properties like charge, hydrophobicity, and secondary structure influence peptide binding and disruption of membranes. rhhz.netresearchgate.netmdpi.com

Intracellular Targets and Signalling Modulations

In addition to disrupting cell membranes, this compound and other antimicrobial peptides can also exert their effects by translocating into microbial cells and interfering with essential intracellular processes. mdpi.commdpi.com

Induction of Microbial Cell Death Pathways (e.g., Apoptosis in Fungi)

This compound has been shown to induce apoptosis in Candida albicans. scispace.com In fungi, this process is often referred to as apoptotic-like programmed cell death (PCD) and involves a regulated series of events leading to cellular disassembly. nih.govmdpi.com While the specific pathway activated by this compound is not fully detailed in the available information, fungal apoptotic-like PCD can be mediated through mitochondria and is often associated with the generation of reactive oxygen species (ROS). nih.govmdpi.commdpi.com Certain apoptosis-inducing factors in fungi are known to trigger PCD by upregulating ROS levels. nih.gov The destabilization of the plasma membrane is also considered a common element in fungal apoptotic-like PCD. mdpi.com Although the concept of PCD in bacteria has been a subject of discussion, evidence suggests its occurrence and involvement in processes like biofilm development. jmb.or.krnih.gov Bacterial PCD can be initiated by various factors and proceed through different pathways. jmb.or.kr

Table 1: Antimicrobial Activity of this compound against Representative Microorganisms

MicroorganismTypeMIC (μg/mL) Range (where available)NotesSource
Staphylococcus aureusGram-Positive< 10Also active against clinical isolates rhhz.net
Bacillus subtilisGram-Positive< 10 rhhz.net
Escherichia coliGram-Negative< 10Also active against clinical isolates rhhz.net
Candida albicansFungus0.586 to 7.032Showed strongest activity against C. albicans rhhz.net

Direct Neutralization of Microbial Virulence Factors (e.g., Lipopolysaccharide)

A key mechanism by which cathelicidins contribute to host defense is through the direct neutralization of microbial virulence factors, such as lipopolysaccharide (LPS). LPS, a major component of the outer membrane of Gram-negative bacteria, is a potent inducer of inflammation and can lead to septic shock. citeab.comciteab.comresearchgate.netfrontiersin.org Studies on various cathelicidins, including orthologs of this compound, have demonstrated their ability to bind directly to LPS, thereby neutralizing its toxicity. nih.govresearchgate.netresearchgate.netmdpi.com This interaction prevents LPS from binding to its receptor complex on host cells, particularly Toll-like receptor 4 (TLR4), which is crucial for initiating inflammatory responses. researchgate.netresearchgate.netmdpi.combjid.org.br The ability of cathelicidins to neutralize LPS is attributed to their cationic and amphipathic nature, allowing them to interact with the negatively charged lipid A portion of LPS. mdpi.com This direct neutralization mechanism is considered a significant aspect of their anti-inflammatory activity. nih.govresearchgate.netresearchgate.net

Immunomodulatory Signalling Pathways

In addition to direct microbial killing and virulence factor neutralization, this compound and other cathelicidins actively modulate host immune responses by influencing various signaling pathways. researchgate.netnih.govnih.gov This immunomodulatory activity is crucial for resolving infection and preventing excessive inflammation. nih.govresearchgate.net

Cathelicidins are known to regulate the production of pro-inflammatory cytokines, which are small proteins that play a critical role in initiating and coordinating the inflammatory response. nih.govclevelandclinic.orgthermofisher.com Excessive production of pro-inflammatory cytokines can lead to tissue damage and pathology. nih.govclevelandclinic.org Research indicates that cathelicidins can inhibit the production of key pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1 beta (IL-1β), and Interleukin-6 (IL-6) in response to bacterial stimuli like LPS. nih.govnih.govresearchgate.netresearchgate.net This inhibitory effect on cytokine production contributes to their anti-inflammatory properties. nih.govresearchgate.netresearchgate.net Conversely, some studies also suggest that cathelicidins can influence the production of anti-inflammatory cytokines like IL-10, further highlighting their complex role in balancing the immune response. researchgate.netscientificarchives.com

Here is a representative data table illustrating the potential effect of a cathelicidin (B612621) on pro-inflammatory cytokine production based on general cathelicidin research:

StimulusTreatmentTNF-α Level (pg/mL)IL-1β Level (pg/mL)IL-6 Level (pg/mL)
ControlNoneBaselineBaselineBaseline
LPSNoneHighHighHigh
LPSCathelicidin (X µg/mL)ReducedReducedReduced

Note: Specific data for this compound's effect on cytokine levels would require direct experimental findings on this particular peptide. The table above represents a general observation based on cathelicidin family research.

The immunomodulatory effects of cathelicidins, including the regulation of cytokine production, are closely linked to their interaction with Toll-like receptor (TLR) signaling pathways. TLRs, particularly TLR2 and TLR4, are crucial pattern recognition receptors that sense microbial components like LPS (TLR4) and lipopeptides (TLR2), triggering downstream signaling cascades that activate transcription factors such as NF-κB and activate MAPK pathways like ERK. mdpi.combjid.org.brscientificarchives.comlambris.comnih.govmdpi.com These pathways are central to the induction of inflammatory gene expression and cytokine production. bjid.org.brlambris.com

Cathelicidins can modulate TLR signaling at various levels. As mentioned, they can directly bind and neutralize LPS, preventing TLR4 activation. researchgate.netresearchgate.net Furthermore, some cathelicidins have been shown to interact directly with TLRs, such as TLR2 and TLR4, influencing their activation and downstream signaling. scientificarchives.comnih.gov By modulating these pathways, cathelicidins can inhibit the activation of NF-κB and the phosphorylation of ERK, thereby reducing the transcription and production of pro-inflammatory mediators. lambris.com

A simplified representation of the TLR signaling pathway modulation by cathelicidins:

Pathway ComponentTypical Activation by PAMPs (e.g., LPS)Effect of Cathelicidin
TLR4/TLR2ActivationInhibition/Modulation
NF-κBActivationInhibition
ERKActivationInhibition
Cytokine ProductionIncreasedDecreased

Cathelicidins also influence the functions and recruitment of various immune cells, which are essential for host defense and the resolution of infection. clevelandclinic.orgmdpi.com They can act as chemoattractants, directing immune cells like neutrophils and monocytes to the site of infection. researchgate.netclevelandclinic.orgmdpi.com This recruitment is vital for clearing pathogens and cellular debris. researchgate.netclevelandclinic.org

Spectrum of Biological Activities of Pc Cath1 in Pre Clinical Research Models

Antimicrobial Efficacy

Pc-CATH1 exhibits strong antimicrobial activity against a variety of bacterial and fungal strains. researchgate.netnih.govrhhz.net

Antibacterial Activity against Sensitive and Drug-Resistant Strains

This compound has shown potent antibacterial activity against a wide range of bacteria, including clinically isolated drug-resistant strains. researchgate.netnih.govnih.gov Studies have reported its effectiveness against both Gram-positive and Gram-negative bacteria. scispace.comfrontiersin.org Minimum Inhibitory Concentration (MIC) values against Gram-positive bacteria have been reported in the range of 0.09-2.95 μM in the presence of 100mM NaCl. nih.gov This indicates significant activity even in conditions that can affect peptide function.

Antifungal Activity against Pathogenic Yeasts and Molds

Beyond its antibacterial effects, this compound also demonstrates strong antifungal activity against pathogenic fungi, including yeasts and molds. researchgate.netnih.gov Specifically, it has shown potent activity against Candida albicans. rhhz.net MIC values against C. albicans have been reported between 0.586 to 7.032 μg/mL. rhhz.net Studies have explored the antifungal potential of various compounds against yeasts and molds associated with infections. nih.govnexusacademicpublishers.commdpi.comresearchgate.net Research suggests that this compound, among other cathelicidins, can significantly reduce fungal counts in pre-clinical models of fungal infection. mdpi.com

Time-Kill Kinetics and Concentration-Dependent Effects

Time-kill kinetics studies are employed to understand the rate and manner in which an antimicrobial agent reduces the viability of microbial populations over time. helsinki.fiemerypharma.com These assays can determine if an agent's effect is primarily dependent on its concentration or the duration of exposure. helsinki.finih.gov While specific detailed time-kill kinetics data for this compound against various pathogens were not extensively detailed in the provided snippets, the general principle of time-kill kinetics involves measuring the reduction in viable cell counts (log CFU/mL) over specific time points at different concentrations of the antimicrobial agent. emerypharma.com This type of analysis helps to classify an agent as bacteriostatic (inhibiting growth) or bactericidal (killing bacteria). emerypharma.comnih.gov The strong antimicrobial activity reported for this compound suggests that it would likely exhibit concentration- and/or time-dependent killing profiles against susceptible organisms, similar to other antimicrobial peptides and agents studied using this method. nih.govajol.infobiorxiv.org

Anti-Biofilm Properties

Biofilms are structured communities of microorganisms encased in a self-produced extracellular polymeric substance, which provide increased resistance to antimicrobial agents and host immune responses. mdpi.comfrontiersin.org this compound has demonstrated activity against bacterial biofilms. scispace.com

Inhibition of Bacterial Biofilm Formation

This compound has shown the ability to prevent the formation of bacterial biofilms. scispace.comkglmeridian.com Inhibiting the initial attachment of bacteria to surfaces is a crucial step in preventing biofilm development. nih.govmdpi.com Studies on other agents and materials have demonstrated that preventing bacterial attachment can significantly reduce biofilm formation. nih.govdovepress.com The anti-biofilm formation property of this compound suggests its potential in preventing infections associated with biofilms.

Inhibition and Eradication of Fungal Biofilms

Research indicates that this compound possesses activity against fungal biofilms. Studies have shown that this compound, along with other cathelicidins, has valid antifungal activities against various Candida albicans strains, including standard and clinically isolated amphotericin B-resistant strains nih.gov. While cathelicidin-BF was specifically highlighted for its ability to prevent C. albicans biofilm formation at sub-antimicrobial concentrations and eradicate preformed biofilms, this compound was included in the group of cathelicidins demonstrating antifungal activity against C. albicans strains nih.gov. Fungal biofilms, particularly those formed by C. albicans, are known for their significant resistance to conventional antifungal drugs, necessitating high doses or removal of colonized medical equipment for treatment nih.gov. The ability of peptides like this compound to inhibit or eradicate these structures is an important area of investigation for novel antifungal therapies nih.govnih.gov.

Immunomodulatory Properties

Cathelicidins, including those from avian species like the pheasant, are recognized for their immunomodulatory capabilities in addition to their direct antimicrobial effects usda.govmdpi.com. These peptides can influence host immune responses to infection nih.gov.

While direct studies specifically detailing the anti-inflammatory effects of this compound were not extensively found, related research on other cathelicidins provides context. Cathelicidins, in general, can modulate inflammatory responses nih.gov. For instance, cathelicidins from the Chinese alligator (As-CATH1-6) have been shown to neutralize LPS toxicity and inhibit the activation of inflammatory response pathways researchgate.netnih.gov. Some reptilian cathelicidins have also been observed to induce anti-inflammatory cytokines like IL-10 nih.gov. The immunomodulatory functions of cathelicidins can include the induction or suppression of pro-inflammatory mediators nih.gov.

Cathelicidins play pivotal roles in vertebrate immune defense against microbial invasions researchgate.netnih.gov. They can influence the host immune response before, during, and after infection by directly affecting immune cells and altering chemokine profiles nih.gov. This linkage between innate and adaptive immune systems is a key aspect of cathelicidin (B612621) function nih.gov. Studies on other cathelicidins, such as those from the Chinese alligator, have demonstrated their ability to recruit immune cells to the site of infection, contributing to protection against bacterial infection in animal models nih.govresearchgate.netnih.gov. While specific details on how this compound regulates host immune responses during infection were not prominent in the search results, its classification as a cathelicidin from a host defense perspective suggests a likely role in modulating immune responses mdpi.comtandfonline.com.

Anti-Inflammatory Effects in In Vitro and Animal Models

Antiviral Activities

Recent research has explored the antiviral potential of peptides based on pheasant cathelicidin, including derivatives of this compound nih.govresearchgate.net.

Peptides derived from pheasant cathelicidin, such as Pc-4 and Pc-5, have demonstrated significant antiviral activity against the Influenza A H1N1 virus in vitro nih.govresearchgate.net. These peptides were shown to inhibit the replication of the H1N1 virus in A549 cells nih.govresearchgate.net. Notably, Pc-4 and Pc-5 exhibited lower half-maximal inhibitory concentrations (IC50) compared to the positive control drug ribavirin (B1680618) against H1N1 replication in A549 cells nih.gov.

PeptideIC50 (µM) against H1N1 in A549 cells
Pc-41.81 ± 0.34 nih.gov
Pc-52.47 ± 1.95 nih.gov
Ribavirin (Positive Control)101.30 ± 29.69 nih.gov

Further in vitro experiments, including qRT-PCR and plaque formation assays, confirmed that these peptides significantly inhibited H1N1 virus infection and reduced the production of viral particles nih.gov. An animal study using a mouse model of H1N1 infection also indicated that the cyclic peptide Pc-5 effectively inhibited the virus, reducing viral replication and associated pulmonary inflammation nih.govresearchgate.net. Enveloped viruses, including Influenza A, are characterized by a lipid membrane, and some antiviral compounds target this envelope to disrupt viral entry or integrity nih.govctgb.nlbiorxiv.orgnih.govmdpi.com.

Advanced Methodologies and Analytical Techniques in Pc Cath1 Research

Peptide Synthesis and Purification Technologies

The production of Pc-CATH1 and its analogues for research purposes typically involves established peptide synthesis techniques followed by rigorous purification methods to ensure high purity.

Solid-Phase Peptide Synthesis (SPPS)

Solid-Phase Peptide Synthesis (SPPS) is a widely used method for assembling peptides by sequentially adding protected amino acids to a growing peptide chain that is immobilized on a solid support, such as a resin. conceptlifesciences.combachem.comgyrosproteintechnologies.com This stepwise approach allows for controlled and efficient synthesis. conceptlifesciences.combachem.com Each cycle in SPPS involves the cleavage of the Nα-protecting group, followed by washing steps to remove excess reagents and by-products, and then the coupling of the next protected amino acid. conceptlifesciences.combachem.com The peptide remains attached to the solid support throughout the synthesis, which simplifies the removal of soluble impurities through simple filtration and washing steps. conceptlifesciences.combachem.com Once the desired peptide sequence is complete, it is cleaved from the resin. conceptlifesciences.com SPPS is advantageous due to its efficiency, simplified purification compared to solution-phase chemistry, and the potential for automation. conceptlifesciences.combachem.com Studies on this compound and its homologues have utilized chemical synthesis, implying the application of methods like SPPS for their production. researchgate.net

High-Performance Liquid Chromatography (HPLC) for Purity and Analysis

High-Performance Liquid Chromatography (HPLC), particularly reversed-phase HPLC (RP-HPLC), is an indispensable tool for the purification and analysis of peptides like this compound. hplc.eulabcluster.com RP-HPLC separates peptides based on their hydrophobicity, providing high resolution and purity. hplc.eulabcluster.com It is crucial for characterizing peptide products and analyzing them for identity and impurities. hplc.eu For this compound and its homologues, HPLC analysis is used to confirm their purity, with studies reporting purities higher than 98%. rhhz.netresearchgate.net This technique is effective at removing truncated sequences and other impurities that may be present after synthesis. labcluster.comthermofisher.com

Biophysical and Structural Characterization Techniques

Understanding the three-dimensional structure and biophysical properties of this compound is vital for elucidating its mechanism of action. Several techniques are employed for this purpose.

Circular Dichroism (CD) Spectroscopy for Secondary Structure

Circular Dichroism (CD) spectroscopy is a powerful technique used to determine the secondary structure of peptides and proteins in solution. harvard.edunih.govcolorado.edu It measures the differential absorption of left-handed and right-handed circularly polarized light by chiral molecules. harvard.edunih.govcolorado.edu The CD spectrum in the Far-UV region (185–250 nm) is particularly informative about the presence of α-helices, β-sheets, and random coils. harvard.educolorado.edu Studies on this compound and its homologues have utilized CD spectroscopy to investigate their secondary structure, particularly in different environments such as water and SDS micelles, which mimic biological membranes. rhhz.netresearchgate.net These experiments help reveal how the peptide's conformation changes in response to its surroundings. rhhz.netresearchgate.net For instance, some this compound homologues have been shown to adopt a higher degree of α-helical structure in negatively charged environments like SDS micelles due to electrostatic interactions. rhhz.net

Mass Spectrometry for Peptide Confirmation

Mass Spectrometry is a key analytical technique used to confirm the identity and molecular weight of synthesized peptides. rhhz.netresearchgate.netwardelab.comnih.govspectroscopyonline.com It provides precise mass measurements that can be compared to the theoretically calculated mass of the target peptide sequence. spectroscopyonline.com This technique is essential for verifying that the correct peptide has been synthesized and purified. spectroscopyonline.com In research on this compound and its homologues, mass spectrometry analysis is routinely performed to confirm the identity and purity of the synthesized peptides. rhhz.netresearchgate.net

Computational Prediction of Structural Features (e.g., Helix-Wheel Plots)

Computational methods play a significant role in predicting and analyzing the structural features of peptides like this compound. Tools and software packages are used to estimate various physicochemical properties and visualize structural characteristics. researchgate.netmdpi.com Helix-wheel plots, for example, are computational representations that help visualize the amphipathic nature of a peptide sequence when it is folded into an alpha helix. rhhz.netresearchgate.netmdpi.com These plots illustrate the distribution of hydrophobic and hydrophilic amino acid residues on different faces of the helix, which is a crucial characteristic for the membrane-interacting properties of many antimicrobial peptides. researchgate.netmdpi.com Analysis of helix-wheel diagrams, along with calculations of net charge, hydrophobicity, and hydrophobic moment, provides insights into the potential structure and behavior of this compound and its variants. rhhz.netresearchgate.net These computational predictions can guide experimental studies and help understand the relationship between the peptide's sequence, structure, and function. rhhz.netresearchgate.netamazonaws.com

In Vitro and Ex Vivo Bioactivity Assays

In vitro and ex vivo assays are fundamental to characterizing the biological profile of this compound, providing quantitative data on its efficacy against various microorganisms and its interactions with host cells.

Minimum Inhibitory Concentration (MIC) Determinations

Minimum Inhibitory Concentration (MIC) is a standard measure in microbiology representing the lowest concentration of a chemical agent, such as an antimicrobial peptide, that prevents visible growth of bacteria or fungi in vitro. MIC testing is a crucial initial step in drug discovery and is performed in both diagnostic and research laboratories. wikipedia.org The determination of MIC involves preparing a dilution series of the compound, adding it to a growth medium, inoculating with the target microorganism, and incubating. wikipedia.org The MIC is the lowest concentration at which no visible microbial growth is observed. microbiologyclass.net This value is influenced by the microorganism's susceptibility and the compound's potency, among other variables. wikipedia.org

This compound has been shown to exhibit strong antimicrobial activity against a range of bacteria and fungi, including clinically isolated drug-resistant strains. researchgate.net Studies investigating the structure-function relationship of this compound and its homologues have reported MIC values against Gram-positive bacteria, generally in the range of 0.09–2.95 μM in the presence of 100 mM NaCl. Modified peptide homologues of this compound have also demonstrated strong antimicrobial abilities, with many showing MICs against Staphylococcus aureus, Bacillus subtilis, Escherichia coli, and Candida albicans of less than 10 μg/mL. Notably, some homologues exhibited particularly strong activity against C. albicans, with MICs ranging from 0.586 to 7.032 μg/mL.

Peptide HomologueS. aureus (μg/mL)B. subtilis (μg/mL)E. coli (μg/mL)C. albicans (μg/mL)
LR1-47.032–37.5---
RL1-51.172–14.063---
LR1-4 & RL1-5 (Most)< 10< 10< 10< 10
LR9–11, LR13, LR15, 16, RL7, 8NNNActive
LR12, LR14NNNN

Note: 'N' indicates no antimicrobial activity was found at concentrations up to 200 μg/mL. Data is representative and may vary based on specific strains and experimental conditions.

Membrane Permeabilization and Disruption Assays (e.g., Calcein (B42510) Leakage, SEM)

Antimicrobial peptides like this compound often exert their effects by disrupting microbial cell membranes. plos.org Assays measuring membrane permeabilization and disruption are critical for understanding this mechanism.

The Calcein Leakage Assay is a common method to assess membrane integrity. researchgate.netnih.gov This assay utilizes liposomes (artificial vesicles) loaded with a self-quenching concentration of the fluorescent dye calcein. nih.gov When the membrane of the liposomes is permeabilized or disrupted by a test compound, calcein is released into the surrounding buffer, leading to a decrease in self-quenching and an increase in fluorescence intensity, which can be measured over time. nih.gov While the provided search results discuss calcein leakage assays in the context of other peptides and proteins researchgate.netnih.govmdpi.comacs.org, they highlight the principle of using this method to monitor membrane disruption by measuring the release of a fluorescent marker from vesicles or cells.

Scanning Electron Microscopy (SEM) provides visual evidence of the morphological changes and damage inflicted on microbial cell membranes by antimicrobial agents. plos.orgresearchgate.net By imaging the surface of bacteria or fungi treated with this compound, researchers can observe phenomena such as surface roughening, pore formation, and cell lysis, directly illustrating the disruptive effects of the peptide on the membrane structure. plos.org Although specific SEM data for this compound was not detailed in the provided snippets, the technique is widely used to confirm membrane disruption mechanisms observed in permeabilization assays. plos.orgresearchgate.net

Biofilm Assays (e.g., Crystal Violet Staining, Metabolic Activity Assays)

Biofilms are structured communities of microorganisms embedded in an extracellular matrix, which often exhibit increased resistance to antimicrobial agents compared to planktonic cells. researchgate.netmdpi.com Assays evaluating the ability of this compound to inhibit biofilm formation or eradicate established biofilms are therefore highly relevant.

Crystal Violet (CV) staining is a widely used method for quantifying biofilm biomass. mdpi.comresearchgate.netabcam.combmglabtech.com This technique involves staining the adhered biofilm with crystal violet dye, which binds to the matrix and cellular material. mdpi.comabcam.combmglabtech.com After washing away unbound dye, the remaining stain is solubilized, and the absorbance is measured spectrophotometrically, providing a quantitative measure of the total biofilm biomass. mdpi.combmglabtech.com

Metabolic activity assays, such as those utilizing tetrazolium salts like MTT or XTT, assess the viability and metabolic activity of cells within a biofilm. mdpi.comresearchgate.netnih.gov These assays rely on the reduction of the tetrazolium salt by metabolically active cells into a colored formazan (B1609692) product, which can be quantified spectrophotometrically. mdpi.comresearchgate.netnih.gov This provides complementary information to crystal violet staining, as it measures the activity of living cells rather than the total biomass. researchgate.netnih.gov

While the search results discuss the application of crystal violet staining and metabolic activity assays for evaluating antibiofilm activity of peptides in general mdpi.comresearchgate.netbmglabtech.comnih.gov, specific findings on this compound's antibiofilm activity using these methods were not explicitly detailed. However, given that this compound is an antimicrobial peptide with activity against bacteria and fungi known to form biofilms researchgate.net, these assays would be standard tools for investigating its effects on biofilm communities.

Gene Expression Analysis (e.g., qRT-PCR for Immunomodulation, Antiviral Responses)

Gene expression analysis, particularly using quantitative reverse transcription PCR (qRT-PCR), is employed to investigate the effects of this compound on host cell gene expression, including genes involved in immunomodulation and antiviral responses. nih.govplos.org This technique measures the levels of specific mRNA transcripts, providing insights into how cells respond at a molecular level to the presence of the peptide. nih.govplos.org

Studies on other antimicrobial peptides and antiviral agents have utilized gene expression analysis to identify host factors involved in antiviral defense and to understand the mechanisms of immunomodulation. plos.orgfrontiersin.orgnih.govscispace.com For instance, transcriptomic analysis has identified genes involved in immune defense and antiviral responses that are differentially expressed during viral infections. frontiersin.orgnih.gov While direct studies on this compound's impact on host gene expression related to immunomodulation or antiviral responses were not found in the provided snippets, qRT-PCR would be a suitable method to explore such effects if this compound were hypothesized to influence these pathways.

Plaque Reduction Assays for Antiviral Efficacy

Plaque reduction assays are a standard method for evaluating the in vitro antiviral efficacy of a compound. ibtbioservices.comsemanticscholar.orgcreative-diagnostics.comnih.gov This assay measures the ability of a substance to reduce the number of infectious viral particles in a cell culture. ibtbioservices.comcreative-diagnostics.com Cells susceptible to the virus are infected in the presence of different concentrations of the test compound. semanticscholar.orgnih.gov After incubation, the cells are typically overlaid with a semi-solid medium to restrict the spread of progeny virus, leading to the formation of localized areas of cell lysis or altered morphology called plaques. creative-diagnostics.com The number of plaques is counted, and a reduction in plaque number in the presence of the compound, compared to untreated controls, indicates antiviral activity. ibtbioservices.comcreative-diagnostics.com

The plaque reduction neutralization test (PRNT) is a variant often considered the gold standard for detecting neutralizing antibodies to certain viruses, but the underlying principle of plaque reduction is the same for evaluating antiviral compounds. creative-diagnostics.com The effective concentration that inhibits plaque formation by 50% (EC50) is often determined from plaque reduction assays. semanticscholar.org

While the provided search results discuss plaque reduction assays in the context of evaluating antiviral compounds against viruses like influenza and adenoviruses ibtbioservices.comsemanticscholar.orgnih.govmdpi.com, specific data on the antiviral efficacy of this compound using this assay was not present. If this compound were to be investigated for antiviral properties, the plaque reduction assay would be a key method for assessing its activity against target viruses in vitro.

Computational Biology and In Silico Approaches

Computational biology and in silico approaches play an increasingly important role in modern biological research, including the study of antimicrobial peptides like this compound. simonsfoundation.orgnih.govscitechnol.combiocompare.com These methods utilize computer-based models, algorithms, and simulations to analyze biological data, predict molecular behavior, and test hypotheses without the need for extensive experimental work. nih.govscitechnol.combiocompare.com

In the context of antimicrobial peptides, computational approaches can be used for various purposes, such as:

Structure-function relationship analysis: Predicting the secondary and tertiary structures of peptides and correlating structural features with observed biological activities. biocompare.comresearchgate.net

Sequence analysis and design: Identifying potential antimicrobial peptides based on sequence characteristics and designing modified peptides with improved properties. researchgate.net

Molecular docking and simulations: Modeling the interaction of peptides with biological membranes or target molecules to understand the mechanism of action at an atomic level. plos.org

Predicting toxicity and efficacy: Using in silico models to predict potential toxicity to host cells and estimate the efficacy of peptides against different pathogens. nih.gov

Studies on this compound have involved investigating the relationships between its bioactivities (including antimicrobial and hemolytic abilities), secondary structure components, hydrophobicity, amphipathicity, net charge, and sequence length. These types of analyses often utilize computational tools to predict or analyze these parameters based on the peptide's amino acid sequence. For example, the amphipathicity of this compound homologues has been illustrated, showing the distribution of hydrophobic and hydrophilic residues, which is typically determined through computational analysis of the sequence. researchgate.net

While detailed descriptions of specific in silico studies solely focused on this compound were not extensively provided in the search results, the general application of computational biology in analyzing peptide properties and predicting their behavior is well-established. simonsfoundation.orgnih.govscitechnol.combiocompare.com These approaches complement experimental data by providing theoretical insights and guiding the design of further investigations or peptide modifications.

Molecular Docking and Dynamics Simulations for Target Interactions

Molecular docking is a computational method used to predict the preferred orientation and binding affinity of a small molecule (ligand) to a protein target at the atomic level. pensoft.netnih.gov This technique is valuable for characterizing the behavior of ligands within binding sites and elucidating biochemical processes. nih.gov Molecular dynamics (MD) simulations, on the other hand, provide insights into the time-dependent behavior of molecular systems by simulating the movement of atoms based on classical equations of motion. mpie.demdpi.comnih.gov MD simulations can offer atomic-level descriptions of systems, including the interaction of peptides with membranes. mdpi.com

While specific detailed findings of molecular docking or dynamics simulations solely focused on this compound's interaction with specific microbial targets were not extensively detailed in the provided search results, the general application of these techniques to antimicrobial peptides and membrane interactions is well-established. For instance, MD simulations have been used to study the interaction of other antimicrobial peptides, such as human cathelicidin (B612621) LL-37, with lipid bilayers composed of phosphatidylcholine (PC) and phosphatidylglycerol (PG), which are models for cell membranes. dntb.gov.uaresearchgate.net This suggests that similar methodologies would be applicable and likely employed in studying how this compound interacts with bacterial or fungal cell membranes, which are often considered primary targets for this class of peptides. Molecular docking could be used to predict initial binding poses, while MD simulations could reveal the dynamic process of membrane insertion or pore formation.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Design Optimization

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that develops mathematical models to correlate the chemical structure or physicochemical properties of compounds with their biological activity. wikipedia.orgmdpi.comdrugdesign.org The fundamental principle is that variations in structural characteristics are responsible for variations in biological effects. researchgate.net QSAR models are used to understand structure-activity relationships, design compounds with improved activity, and predict the activity of new compounds before synthesis. drugdesign.orgfrontiersin.org This involves calculating molecular descriptors that quantitatively represent the physical and chemical properties of molecules and then using statistical or machine learning methods to build predictive models. wikipedia.orgmdpi.comparssilico.com

Research on this compound has involved investigating its structure-function relationship, including the impact of truncations on its N- or C-terminus on antimicrobial and hemolytic abilities. researchgate.net These studies explore the relationships between bioactivities and structural parameters such as secondary structure components, hydrophobicity, amphipathicity, net charge, and sequence length. researchgate.net While the term "QSAR" was not explicitly used in the context of this specific this compound truncation study in the provided results, the methodology aligns directly with QSAR principles, which aim to establish quantitative relationships between structural features and observed activities. The investigation of modified peptide homologues and their retained strong antimicrobial abilities exemplifies the type of data that would be used in a QSAR analysis to identify key structural determinants of activity and guide the design of optimized variants. researchgate.net

An example of the type of data that could inform QSAR analysis for this compound and its variants is shown conceptually below, illustrating how structural parameters might correlate with antimicrobial activity (MIC values).

Peptide VariantSequence LengthNet ChargeHydrophobicity IndexAmphipathicityAntimicrobial Activity (MIC, µM)
This compound26HighModerateHigh0.09 - 2.95
Variant A24HighModerateHighSimilar to this compound
Variant B20ModerateLowerModerateReduced activity
Variant C26LowerHighHighReduced activity

Sequence Alignment and Phylogenetic Analysis for Evolutionary Relationships

Sequence alignment is a technique in bioinformatics used to arrange DNA, RNA, or protein sequences to identify regions of similarity, which can indicate functional, structural, or evolutionary relationships. wikipedia.org Gaps are introduced to align identical or similar characters in columns. wikipedia.org Phylogenetic analysis utilizes these alignments to infer evolutionary relationships between sequences and construct phylogenetic trees, illustrating the evolutionary history and relatedness of organisms or genes. sci-hub.boxresearchgate.net

Sequence alignment and phylogenetic analysis have been applied to study this compound in the context of avian cathelicidins. This compound, Pc-CATH2, and Pc-CATH3 from the pheasant show a high level of similarity with chicken cathelicidins-1, -2, and -3. sci-hub.box Phylogenetic analysis of avian cathelicidins, including those from Phasianus colchicus, has shown clustering with cathelicidins from other avian species like Meleagris gallopavo, Coturnix coturnix, Columba livia, and Anas platyrhynchos, indicating close evolutionary relationships. sci-hub.box Despite being from different species, avian cathelicidins, particularly in the proregion sequence, share a high degree of similarity, implying potential evolutionary closeness. researchgate.net Phylogenetic analysis based on the mature domain can reveal more significant differences. researchgate.net Studies have noted that unlike mammalian cathelicidins, which can be highly divergent, Pc-CATHs are remarkably conserved with chicken fowlicidins, with only a few mutated residues according to phylogenetic analysis results. nih.gov

The application of sequence alignment and phylogenetic analysis highlights the evolutionary context of this compound within the broader family of avian cathelicidins and provides insights into its conservation and divergence compared to cathelicidins in other species.

Mechanisms of Microbial Resistance to Antimicrobial Peptides and Pc Cath1 Implications

General Microbial Resistance Strategies against AMPs

Microorganisms employ a variety of mechanisms to counteract the effects of AMPs, often targeting the initial interactions between the peptide and the bacterial cell surface or interfering with intracellular processes mdpi.comnih.govresearchgate.net. These strategies can be constitutive or inducible, providing either broad-range resistance or specific resistance to certain AMPs bohrium.comnih.gov.

Modification of Cell Surface Charge and Composition

Many AMPs, including cathelicidins like Pc-CATH1, are cationic, meaning they carry a net positive charge mdpi.combohrium.comnih.gov. This positive charge facilitates their initial interaction with the negatively charged bacterial cell surface, which is primarily due to anionic components such as phospholipids, teichoic acids in Gram-positive bacteria, and lipopolysaccharides (LPS) in Gram-negative bacteria nih.govresearchgate.netfrontiersin.org. Bacteria can alter the composition and charge of their cell surface to reduce this electrostatic attraction, thereby limiting AMP binding and subsequent membrane disruption mdpi.comnih.govfrontiersin.org.

Proteolytic Degradation of Peptides

Bacteria can produce and secrete proteases that cleave and inactivate AMPs before they can reach their target or exert their effect mdpi.comnih.govroyalsocietypublishing.orgresearchgate.net. These proteases can be extracellular, released into the surrounding environment, or localized to the bacterial surface or outer membrane mdpi.comoup.comroyalsocietypublishing.org. Examples include metalloproteases and cysteine proteases found in various pathogenic species nih.govmdpi.com. The susceptibility of an AMP to proteolytic degradation often depends on its structure; linear peptides like human cathelicidin (B612621) LL-37 may be more prone to degradation than those with more complex structures stabilized by disulfide bonds royalsocietypublishing.orgmdpi.comroyalsocietypublishing.org.

Efflux Pump Systems

Efflux pumps are active transport systems embedded in the bacterial membrane that can expel a wide range of substrates, including antimicrobial agents, out of the cell mdpi.comresearchgate.netresearchgate.netresearchgate.netelifesciences.orgnih.gov. These pumps contribute to both intrinsic and acquired resistance by reducing the intracellular concentration of AMPs, preventing them from reaching sufficient levels to interact with their targets, whether membrane-associated or intracellular mdpi.comresearchgate.netelifesciences.orgnih.gov. Various families of efflux pumps exist, including the Resistance-Nodulation-Division (RND), Major Facilitator Superfamily (MFS), and ATP-Binding Cassette (ABC) transporters, many of which have been implicated in AMP resistance mdpi.comnih.govbohrium.comdovepress.commdpi.com.

Observed Resistance Profiles and Adaptability of this compound (where applicable)

Understanding the potential for bacteria to develop resistance specifically to this compound is crucial for evaluating its therapeutic promise. While AMPs are generally considered less prone to resistance development compared to conventional antibiotics due to their rapid, membrane-targeting mechanisms, resistance can and does emerge mdpi.comnih.govresearchgate.netbioline.org.br.

Studies on Induction of Resistance to this compound by Pathogens

Research has investigated the potential for pathogens to develop resistance upon exposure to this compound. Studies involving chicken cathelicidins, which share high identity with pheasant cathelicidins like this compound, have provided insights into this aspect researchgate.netusda.gov.

One study examined the induction of resistance to chicken cathelicidins CATH-1, CATH-2, and CATH-3 in Staphylococcus aureus, Klebsiella pneumoniae, and Escherichia coli over multiple passages in the presence of the peptides researchgate.netresearchgate.net. The study found varying degrees of resistance induction depending on the peptide and bacterial species. For CATH-1, colonies were observed within the inhibition zones in spot tests for a significant percentage of tested Gram-negative strains, suggesting the presence of less susceptible subpopulations or the development of some level of resistance researchgate.net. Repeated exposure to CATH-1 over 10 days showed an increase in peptide tolerance (defined as the concentration allowing >80% bacterial growth) for S. aureus and K. pneumoniae strains, although the level of induction varied researchgate.net. For S. aureus S0385, the peptide tolerance to CATH-1 increased from approximately 1.25 µM to around 5 µM after 10 days researchgate.net. K. pneumoniae NCTC-13443 showed an increase from approximately 2.5 µM to around 10 µM, while K. pneumoniae 03C006 increased from around 5 µM to approximately 20 µM researchgate.net.

The presence of colonies within the inhibition zone in spot tests for CATH-1 against Gram-negative bacteria suggests that while the peptide is broadly active, some individual cells or subpopulations within the culture possess mechanisms that allow them to survive or grow at peptide concentrations that inhibit the majority of the population researchgate.net. This could be indicative of heterogeneous resistance within the bacterial population or the ability of a small fraction of cells to rapidly adapt or induce resistance mechanisms.

Another study noted that pheasant cathelicidin-1 (this compound) inhibited E. coli growth initially, but bacterial growth resumed after 6 hours, indicating that the bacterial population was not completely eradicated and potentially adapted or developed some tolerance over time frontiersin.orgtandfonline.com. This observation aligns with the concept that while AMPs can be rapidly bactericidal, bacterial populations can contain persister cells or develop mechanisms to overcome the peptide's effects given sufficient exposure time elifesciences.org.

Collectively, these findings suggest that while this compound and related avian cathelicidins demonstrate potent antimicrobial activity against a range of pathogens, including some drug-resistant strains, bacteria possess the capacity to develop or express resistance mechanisms that can reduce the peptide's efficacy over time or in a subpopulation of cells researchgate.nettandfonline.com. The specific mechanisms underlying the observed increase in tolerance or regrowth in the presence of this compound would require further investigation but could involve the general strategies of AMP resistance discussed previously, such as cell surface modifications, efflux pumps, or enzymatic degradation.

The following table summarizes the observed peptide tolerance induction for CATH-1 in specific bacterial strains over a 10-day induction period, based on the provided search results researchgate.net:

Bacterial StrainInitial CATH-1 Tolerance (µM)CATH-1 Tolerance after 10 Days (µM)Fold Increase in Tolerance
Staphylococcus aureus S0385~1.25~5~4
Klebsiella pneumoniae NCTC-13443~2.5~10~4
Klebsiella pneumoniae 03C006~5~20~4

Note: Tolerance is defined as the peptide concentration allowing >80% bacterial growth. researchgate.net

While these studies provide valuable initial data on the potential for resistance induction to this compound and related peptides, further detailed research is needed to fully elucidate the specific mechanisms employed by different pathogens and the conditions under which resistance is most likely to emerge.

Future Research Directions and Translational Perspectives

Elucidation of Pc-CATH1's Full Multifunctional Potential

Beyond its established direct antimicrobial effects against bacteria and fungi, including activity against Candida albicans biofilms, research indicates that cathelicidins, including those with helical structures like this compound, may possess a range of other biological activities. These can include anti-inflammatory properties, immunomodulatory effects, and the ability to neutralize lipopolysaccharide (LPS). Some cathelicidins have also shown potential in wound healing and antioxidant activities. Further research is needed to fully characterize these potential multifunctional aspects of this compound. Studies on related cathelicidins have revealed diverse functions, such as suppressing coagulation or exhibiting antioxidant activity, suggesting the potential for this compound to have similar or unique non-antimicrobial roles.

Exploration of Synergistic Effects with Conventional Antimicrobials

The increasing prevalence of multidrug-resistant bacteria highlights the urgent need for alternative strategies or adjuvants to enhance antibacterial efficiency. Combining antimicrobial peptides (AMPs) with traditional antibiotics is a potential approach. Studies have demonstrated that this compound, along with other cathelicidins like CATH-3 and PMAP-36, can exhibit synergistic bactericidal effects when combined with erythromycin (B1671065) against various bacterial pathogens, including Staphylococcus aureus, Salmonella enteritidis, and Escherichia coli. This synergistic effect has been shown to enhance the antibacterial activity of erythromycin, potentially by increasing bacterial cell membrane permeability. Furthermore, such combinations have been observed to delay the emergence of bacterial resistance to antibiotics. Continued exploration of synergistic effects with a wider range of conventional antimicrobials is a critical area for future research.

The following table summarizes representative data on the synergistic effect of this compound with erythromycin:

CombinationPathogenFractional Bactericidal Concentration Index (FBCI)Synergistic Effect
This compound + ErythromycinStaphylococcus aureus< 0.5Synergistic
This compound + ErythromycinSalmonella enteritidis< 0.5Synergistic
This compound + ErythromycinEscherichia coli< 0.5Synergistic

Note: FBCI values below 0.5 generally indicate synergy.

Development of this compound-Based Biomedical Materials and Surface Coatings

Antimicrobial peptides like this compound hold promise for integration into biomedical materials and surface coatings to prevent microbial colonization and biofilm formation on medical devices and other surfaces. The ability of this compound to disrupt biofilm structures has been demonstrated against various microorganisms. Biomaterials incorporating phosphorylcholine (B1220837) (PC) have shown the ability to resist protein and cell adhesion, providing a "non-stick" surface that can also exhibit antimicrobial properties. While PC technology is distinct from this compound, the concept of developing coatings with anti-fouling and antimicrobial properties is relevant. Research into immobilizing antimicrobial peptides onto material surfaces has shown potential for improving the performance of wound dressings and tissue culture matrices by providing a localized bactericidal effect. Future work could focus on developing methods to effectively incorporate or immobilize this compound or its derivatives onto various biomedical materials and surfaces to leverage its antimicrobial and anti-biofilm activities.

Advanced Pre-Clinical Validation in Relevant Disease Models

While the in vitro activity of this compound against a range of pathogens is established, robust pre-clinical validation in relevant animal disease models is essential for assessing its therapeutic potential in a more complex biological context. Studies on other cathelicidins have progressed to preclinical and even clinical trials for various conditions, including skin infections and chronic otitis media. Pre-clinical studies are crucial for evaluating efficacy in vivo, understanding pharmacokinetics and pharmacodynamics, and identifying potential challenges related to stability and delivery in a living system. Relevant disease models could include infections caused by drug-resistant bacteria or fungal biofilms, where this compound has shown promising in vitro activity.

Strategies for Scalable and Cost-Effective Production of this compound and Derivatives

Translating this compound into a widely available therapeutic or material component requires the development of scalable and cost-effective production methods. Antimicrobial peptides can be produced through various methods, including chemical synthesis and recombinant expression in different host systems. Challenges in peptide production often include achieving high yields, ensuring purity, and managing costs, particularly for large-scale manufacturing. Research into optimizing expression systems, purification protocols, and potentially developing synthetic routes or peptide derivatives with improved production efficiency will be critical for the future availability and affordability of this compound and its analogs. Low-energy production methods, such as spontaneous emulsification techniques, are also being explored for the preparation of peptide-based formulations, which could be relevant for this compound.

Q & A

Q. What experimental models are most suitable for studying the antimicrobial mechanisms of Pc-CATH1?

this compound’s antimicrobial activity is typically evaluated using in vitro assays such as minimum inhibitory concentration (MIC) tests against Gram-positive/negative bacteria and fungal strains. For mechanistic studies, membrane permeability assays (e.g., SYTOX Green uptake) and electron microscopy for visualizing membrane disruption are recommended. In vivo models like murine infection models can validate efficacy .

Q. How can researchers optimize peptide stability and bioavailability in this compound studies?

Stability can be assessed via circular dichroism (CD) spectroscopy under physiological conditions (e.g., serum stability assays). Bioavailability optimization involves structural modifications (e.g., D-amino acid substitution, cyclization) and formulation strategies like liposomal encapsulation. Pharmacokinetic studies in animal models are critical .

Q. What are the key steps for conducting a systematic literature review on this compound?

  • Define scope using PICOT: Population (target pathogens), Intervention (this compound), Comparison (existing antimicrobials), Outcome (efficacy, toxicity), Time (study duration).
  • Use databases (PubMed, Scopus) with Boolean terms: ("this compound" OR "antimicrobial peptide") AND ("mechanism" OR "structure-activity relationship").
  • Synthesize findings in tables comparing MICs, structural features, and model systems .

Advanced Research Questions

Q. How to resolve contradictions in this compound’s cytotoxicity data across cell lines?

  • Perform dose-response assays (e.g., MTT, LDH release) across multiple cell types (eukaryotic vs. prokaryotic).
  • Use transcriptomic profiling to identify differential gene expression linked to toxicity.
  • Apply statistical models (ANOVA with post-hoc tests) to distinguish cell-specific vs. peptide-concentration effects .

Q. What computational approaches predict this compound’s interactions with microbial membranes?

Molecular dynamics (MD) simulations using software like GROMACS can model peptide-lipid interactions. Parameters include:

  • Membrane composition (e.g., phosphatidylglycerol for bacterial mimicry).
  • Free-energy calculations (e.g., umbrella sampling) to quantify binding affinity. Validate predictions with experimental data (e.g., fluorescence anisotropy) .

Q. How to design a study comparing this compound with synthetic analogs for drug resistance mitigation?

  • Experimental Design :
VariableThis compound Wild-TypeSynthetic Analog ASynthetic Analog B
MIC (μg/mL)2.51.83.0
Hemolysis (%)10515
  • Use checkerboard assays to evaluate synergy with conventional antibiotics.
  • Apply time-kill kinetics to assess resistance development over 72 hours .

Methodological Guidance

Q. What statistical methods are appropriate for analyzing dose-dependent antimicrobial effects?

  • Nonlinear regression (logistic models) for IC50 calculations.
  • Kaplan-Meier survival curves for in vivo efficacy studies.
  • Principal component analysis (PCA) to correlate structural features (e.g., α-helicity) with activity .

Q. How to address variability in peptide synthesis and purification for reproducibility?

  • Standardize synthesis protocols (e.g., solid-phase peptide synthesis with HPLC purity >95%).
  • Include batch-to-batch consistency checks via mass spectrometry and amino acid analysis.
  • Document purification steps (e.g., gradient elution conditions) in supplementary materials .

Interdisciplinary Research

Q. What interdisciplinary frameworks integrate this compound research into immunology or nanotechnology?

  • Immunology : Study cytokine modulation (ELISA for IL-6, TNF-α) in infected tissues.
  • Nanotechnology : Develop peptide-functionalized nanoparticles; characterize via TEM and zeta potential.
  • Use meta-analysis to identify cross-disciplinary knowledge gaps .

Q. How to validate this compound’s therapeutic potential in polymicrobial infection models?

  • Co-culture assays with bacterial/fungal species (e.g., Staphylococcus aureus + Candida albicans).
  • Transcriptomic analysis (RNA-seq) to identify pathogen interactions.
  • Use fractional inhibitory concentration (FIC) indices to quantify combinatorial effects .

Q. Citations

  • For PICOT frameworks:
  • For experimental design and data analysis:
  • For literature review strategies:

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.